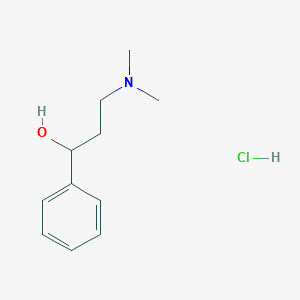

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride

Description

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride (CAS: 3506-36-3) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol . Structurally, it features a phenyl group attached to a propanol backbone substituted with a dimethylamino group at the third carbon. The compound is also known by synonyms such as rac-Methyl Ephedrine Hydrochloride and dl-Methylephedrine Hydrochloride, reflecting its structural similarity to ephedrine derivatives . Its stereochemistry is defined as (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, which may influence its biological activity and physicochemical properties .

Properties

CAS No. |

5424-50-0 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |

InChI Key |

NADQJAUBGUEARA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with dimethylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

- Mixing benzaldehyde, dimethylamine, and formaldehyde in a solvent.

- Passing the mixture through a reactor containing a reducing agent.

- Isolating the product by crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one

Reduction: 3-(Dimethylamino)-1-phenylpropanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with several derivatives, primarily differing in:

- Functional groups (alcohol vs. ketone).

- Aromatic substituents (phenyl vs. substituted aryl groups).

- Amino group substitutions (dimethylamino vs. methylamino).

Structural Comparison Table

Functional Group Variations

Alcohol vs. Ketone Derivatives

- This compound contains an alcohol group, enhancing polarity and hydrogen-bonding capacity compared to its ketone analog, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride .

- Ketone derivatives (e.g., Aldi-2, Aldi-3) are reported as ALDH inhibitors , suggesting the ketone group may enhance enzyme-binding affinity .

Amino Group Substitutions

- Replacing dimethylamino with methylamino (as in Imp. Imp. A is a known impurity in Fluoxetine hydrochloride synthesis .

Physicochemical and Pharmacological Data

Biological Activity

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride, also known by its CAS number 5424-50-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and data sources.

- Molecular Formula : C₁₁H₁₈ClNO

- Molecular Weight : 215.72 g/mol

- CAS Number : 5424-50-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells and its potential as an antimicrobial agent.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, one study reported IC₅₀ values ranging from 10 to 33 nM for certain derivatives in MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established chemotherapeutics .

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| 3-Dimethylamino derivative | MCF-7 | 10–33 | Tubulin destabilization and apoptosis |

| Other derivatives | MDA-MB-231 | 23–33 | Inhibition of tubulin polymerization |

The primary mechanism through which this compound exerts its anticancer effects involves the destabilization of microtubules. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells . Flow cytometry analyses have shown that treated cells exhibit increased G₂/M phase arrest, a hallmark of effective mitotic disruption.

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. According to PubChem, it is classified as harmful if swallowed or in contact with skin, indicating a need for careful handling and further toxicological studies .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Antiproliferative Effects : A study evaluated various derivatives' effects on MCF-7 and MDA-MB-231 cell lines, confirming their potential as anticancer agents due to their ability to inhibit tubulin polymerization.

- Synthesis and Characterization : Research focused on synthesizing related compounds demonstrated high yields and purity levels, facilitating further biological evaluations .

- Potential Therapeutic Applications : The compound's dual role as an anticancer and antimicrobial agent suggests possible therapeutic uses in treating infections in cancer patients or as a standalone treatment option.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s stereochemistry and functional groups, particularly the dimethylamino and phenylpropanol moieties . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with mass spectrometry (MS) ensures purity by detecting trace impurities (e.g., unreacted precursors or byproducts) . For quantification, titration with standardized HCl or UV-Vis spectroscopy at 254 nm can validate concentration in solution .

Q. What are the common chemical reactions involving this compound, and how are they monitored?

- Methodological Answer : The compound undergoes oxidation, reduction, and substitution. Oxidation with KMnO₄ yields 3-(dimethylamino)-1-phenylpropan-1-one, monitored via thin-layer chromatography (TLC) with UV visualization . Reduction using NaBH₄ produces secondary amines, tracked by Fourier-Transform Infrared Spectroscopy (FTIR) for amine N-H stretches (~3300 cm⁻¹). Substitution with alkyl halides requires inert conditions (argon atmosphere) and is validated by NMR for new alkyl group integration .

Q. How can researchers ensure batch-to-batch consistency in synthesized this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Control reaction temperature (±2°C) and pH (±0.5) during hydrochloride salt formation .

- Critical Quality Attributes (CQAs) : Enforce enantiomeric purity (>98% ee via chiral HPLC) and residual solvent limits (e.g., <0.1% dichloromethane by GC) .

- Statistical Tools : Use multivariate analysis (e.g., Partial Least Squares regression) to correlate CPPs and CQAs .

Advanced Research Questions

Q. What strategies improve enantioselective synthesis of (R)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, and how do they compare to traditional methods?

- Methodological Answer : Traditional methods (e.g., chiral auxiliaries) suffer from low yields (~40%) and require costly purification . Advanced approaches include:

- Biocatalysis : Carbonyl reductases (CRs) catalyze asymmetric reduction of ketones in aqueous buffers (pH 7.0–7.5), achieving >90% ee with NADPH cofactor recycling .

- Organocatalysis : Proline-derived catalysts enable enantioselective Mannich reactions (e.g., 10 mol% catalyst loading, -20°C, 72 hours) but require post-reaction HCl quenching .

- Comparative Metrics : Biocatalysis reduces waste (E-factor <5 vs. >20 for chemical routes) but necessitates enzyme immobilization for reusability .

Q. How can impurity profiling of this compound be optimized for pharmacological studies?

- Methodological Answer : Use EP/Pharmaceutical Reference Standards (e.g., Fluoxetine-related impurities ):

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze degradation products (e.g., N-demethylated analogs) via LC-MS/MS .

- Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d6) quantifies impurities at <0.1% .

- Toxicological Screening : Assess genotoxicity via Ames test (TA98 strain) for nitroso derivatives formed under acidic conditions .

Q. What experimental designs are recommended to study the compound’s receptor-binding kinetics and metabolic stability?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin transporters) on CM5 chips; measure binding kinetics (ka/kd) at 25°C in HBS-EP buffer .

- Hepatic Microsomal Assays : Incubate with human liver microsomes (1 mg/mL, NADPH 1 mM) for 60 minutes; quantify parent compound depletion via UPLC-PDA to calculate intrinsic clearance .

- Metabolite ID : Use High-Resolution MS (HRMS) in positive ion mode; fragment ions (m/z 150–300) identify hydroxylated or demethylated metabolites .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., dopamine receptors); prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Modeling : Train models on IC50 data (e.g., pIC50 = 5.2–7.8) using MOE descriptors; validate via leave-one-out cross-validation (R² > 0.7) .

- ADME Prediction : SwissADME predicts BBB permeability (TPSA <70 Ų) and CYP3A4 inhibition (probability <0.3) for lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.